molecular formula C17H10FN3O3S B2893407 (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide CAS No. 865248-80-2

(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide

Cat. No. B2893407
CAS RN: 865248-80-2
M. Wt: 355.34
InChI Key: CNRURYRDFKVBGB-ZPHPHTNESA-N
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Description

The compound contains a benzo[d]thiazol-2(3H)-ylidene moiety, which is a type of heterocyclic compound. This moiety is often found in various pharmaceuticals and dyes due to its ability to form stable aromatic systems . The compound also contains a 4-fluoro-3-(prop-2-yn-1-yl) substituent, which could potentially enhance the compound’s reactivity or biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo[d]thiazol-2(3H)-ylidene core, with the 4-fluoro-3-(prop-2-yn-1-yl) and 4-nitrobenzamide groups as substituents. The presence of these functional groups could potentially influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the reactivity of the benzo[d]thiazol-2(3H)-ylidene core and its substituents. The 4-fluoro-3-(prop-2-yn-1-yl) group could potentially undergo reactions with nucleophiles, while the 4-nitrobenzamide group might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzo[d]thiazol-2(3H)-ylidene core and its substituents could potentially affect the compound’s solubility, stability, melting point, boiling point, and other properties .

properties

IUPAC Name

N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FN3O3S/c1-2-10-20-15-13(18)4-3-5-14(15)25-17(20)19-16(22)11-6-8-12(9-7-11)21(23)24/h1,3-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRURYRDFKVBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide

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